molecular formula C10H8N2O2 B13676363 Methyl cinnoline-7-carboxylate

Methyl cinnoline-7-carboxylate

Cat. No.: B13676363
M. Wt: 188.18 g/mol
InChI Key: LFHYELONILGZMD-UHFFFAOYSA-N
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Description

Methyl cinnoline-7-carboxylate is a heterocyclic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse pharmacological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, and antibacterial properties . The compound’s structure consists of a cinnoline ring system with a carboxylate group at the 7th position and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl cinnoline-7-carboxylate typically involves the diazotization of commercially available 2-aryl/alkyl ethynyl aniline followed by a Richter cyclization with methyl acetate . This one-pot procedure is carried out under mild reaction conditions, yielding the desired product in moderate to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl cinnoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrocinnoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrocinnoline derivatives.

    Substitution: Various substituted cinnoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl cinnoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl cinnoline-7-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Methyl 4-cinnolinecarboxylate
  • Methyl 3-aryl/alkyl-4-cinnolinecarboxylate
  • Benzo[c]cinnoline

Uniqueness: Methyl cinnoline-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of pharmacological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

methyl cinnoline-7-carboxylate

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-3-2-7-4-5-11-12-9(7)6-8/h2-6H,1H3

InChI Key

LFHYELONILGZMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN=N2

Origin of Product

United States

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